B1579317 3,5-Dimethy-DL-Phenylalanine

3,5-Dimethy-DL-Phenylalanine

Cat. No.: B1579317
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-DL-Phenylalanine (C₁₁H₁₅NO₂, MW 193.24 g/mol) is a synthetic phenylalanine derivative characterized by methyl substituents at the 3- and 5-positions of the aromatic ring (Figure 1). The "DL" designation indicates it is a racemic mixture of D- and L-enantiomers, distinguishing it from naturally occurring L-phenylalanine. This compound lacks a disclosed CAS number, complicating its traceability in regulatory or commercial contexts . Its applications are inferred from structural parallels to other phenylalanine derivatives, such as roles in peptide synthesis or as a building block for chiral catalysts.

Properties

Molecular Weight

193.24

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated, hydroxylated, and methoxylated phenylalanine derivatives. Substituent type and position critically influence physicochemical properties and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
3,5-Dimethyl-DL-Phenylalanine 3,5-methyl 193.24 Hydrophobic; potential steric hindrance Peptide synthesis, enzyme inhibition studies
3,5-Difluoro-DL-Phenylalanine 3,5-fluoro 201.18 (calculated) Enhanced electronegativity; improved metabolic stability Amino acid synthesis, protease inhibitor development
3,5-Dihydroxy-L-Phenylalanine 3,5-hydroxyl (L-form) 197.19 Hydrophilic; redox-active (e.g., precursor to melanin) Neurological research, antioxidant studies
3,5-Diiodo-L-Tyrosine 3,5-iodo (L-form) 433.07 High molecular weight; radiopaque Thyroid hormone analogs, radiopharmaceuticals
3,5-Dimethoxybenzaldehyde 3,5-methoxy 166.17 Electron-donating; bulky substituents Organic synthesis, flavor/fragrance intermediates

Key Observations:

  • Hydrophobicity vs. Solubility : Methyl and methoxy groups increase hydrophobicity compared to hydroxyl or iodine substituents, reducing aqueous solubility .
  • Stereochemical Impact : The racemic DL-form of 3,5-dimethylphenylalanine may exhibit reduced biological activity compared to enantiomerically pure derivatives like 3,5-dihydroxy-L-phenylalanine, as enzymes often favor specific stereoisomers .
  • Reactivity : Fluorine atoms in 3,5-difluoro-DL-phenylalanine enhance metabolic stability and resistance to enzymatic degradation compared to methyl groups, making fluorinated analogs preferable in drug design .

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